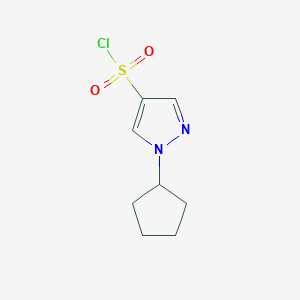

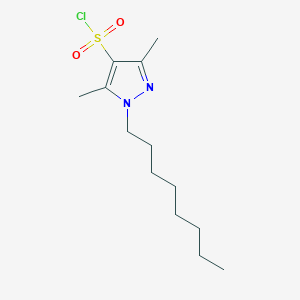

3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride

Descripción general

Descripción

“3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride” is used as a pharmaceutical intermediate .

Synthesis Analysis

Sulfonyl chlorides were synthesized from pyrazoles via sulfonation by chlorosulfonic acid. The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .Molecular Structure Analysis

The molecular formula of “3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride” is C13H23ClN2O2S. Its average mass is 306.852 Da and its monoisotopic mass is 306.116882 Da .Chemical Reactions Analysis

The most convenient of the known methods for preparing sulfonyl chlorides of $-neutral heterocycles is direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO3H) .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is used as a pharmaceutical intermediate due to its reactivity with various compounds, which is essential in the synthesis of diverse pharmaceuticals .

Blocking Agent for Isocyanates

It serves as a blocking agent for isocyanates, which are used in the production of various polyurethane products .

Biological Properties

This molecule exhibits a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Antibacterial Activity

N-1-substituted derivatives of this compound have shown antibacterial activity, which is crucial in developing new antibiotics .

Synthesis of Heterocycles

It is involved in reactions with binucleophiles to produce new heterocycles, which are fundamental structures in many pharmaceuticals .

Biological Activities

Pyrazole derivatives, including this compound, have been identified as having anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral properties .

Formation of Pyrazolo Derivatives

The compound can promote the formation of various pyrazolo derivatives like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines which have potential applications in medicinal chemistry .

RAFT Polymerization Agent

It acts as a RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization agent for synthesizing polymers with low dispersities .

Mecanismo De Acción

While the specific mechanism of action for “3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride” is not mentioned in the search results, it’s worth noting that a multitude of physiologically active compounds based on various sulfonyl chlorides are currently known. In most instances, these are sulfamides that possess broad spectra of biological activity, e.g., bacteriostatic, anticonvulsive, analgesic, antiemetic, and many other properties .

Propiedades

IUPAC Name |

3,5-dimethyl-1-octylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O2S/c1-4-5-6-7-8-9-10-16-12(3)13(11(2)15-16)19(14,17)18/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBFNXPDDCACBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}ethan-1-ol](/img/structure/B1530198.png)

amine](/img/structure/B1530212.png)